Cas no 1021208-77-4 (N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide)
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 6-(3-Methoxyphenyl)-2-[[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]-4(3H)-pyrimidinone
- N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide
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- Inchi: 1S/C23H22N4O6S/c1-29-15-7-5-6-13(8-15)16-11-19(28)25-23(24-16)34-12-20-26-22(27-33-20)14-9-17(30-2)21(32-4)18(10-14)31-3/h5-11H,12H2,1-4H3,(H,24,25,28)
- InChI Key: KIIWIQJIEVUBIQ-UHFFFAOYSA-N
- SMILES: C1(SCC2ON=C(C3=CC(OC)=C(OC)C(OC)=C3)N=2)=NC(C2=CC=CC(OC)=C2)=CC(=O)N1
Experimental Properties
- Density: 1.38±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 670.8±65.0 °C(Predicted)
- pka: 6.71±0.50(Predicted)
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3382-2376-2μmol |
6-(3-methoxyphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol |
1021208-77-4 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3382-2376-1mg |
6-(3-methoxyphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol |
1021208-77-4 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3382-2376-2mg |
6-(3-methoxyphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol |
1021208-77-4 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3382-2376-3mg |
6-(3-methoxyphenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol |
1021208-77-4 | 90%+ | 3mg |
$63.0 | 2023-04-26 |
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide
N-[1-(Thiophene-2-Carbonyl)-2,3-Dihydro-1H-Indol-6-Yl]Benzenesulfonamide: A Comprehensive Overview
The compound N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide (CAS No: 1021208-77-4) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a thiophene moiety, an indole ring system, and a benzenesulfonamide group. The integration of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a subject of interest for researchers and industry professionals alike.
Recent advancements in chemical synthesis have enabled the precise construction of complex molecules like N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide. These developments have not only improved the efficiency of synthesis but also expanded the scope of its applications. For instance, studies have highlighted its potential as a lead compound in drug discovery programs targeting specific biological pathways.
The thiophene ring in this compound plays a crucial role in modulating its electronic properties and reactivity. Thiophene, being an aromatic heterocycle, contributes to the molecule's stability and ability to participate in various chemical reactions. The indole moiety further enhances the compound's versatility by introducing additional sites for functionalization and interaction with biological systems.
One of the most promising aspects of N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide is its potential in medicinal chemistry. Researchers have explored its ability to inhibit key enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. For example, recent studies have demonstrated its efficacy as an inhibitor of certain kinase enzymes, which are critical in cell signaling pathways.
In addition to its pharmacological applications, this compound has also found relevance in materials science. Its unique electronic structure makes it a candidate for use in organic electronics and optoelectronic devices. The integration of thiophene and indole groups can potentially enhance the charge transport properties of materials, paving the way for innovative applications in flexible electronics and photovoltaic technologies.
The synthesis of N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide involves a series of carefully designed reactions that ensure high yields and purity. Techniques such as Suzuki coupling and Stille coupling have been employed to construct the core structure of the molecule. These methods not only facilitate the assembly of complex frameworks but also allow for fine-tuning of the molecule's properties through strategic substitution patterns.
From an environmental standpoint, there is growing interest in understanding the biodegradability and toxicity profiles of compounds like N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide. As industries increasingly prioritize sustainability, researchers are exploring ways to optimize synthetic routes and minimize waste generation during production processes.
In conclusion, N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide (CAS No: 1021208774) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological research, positions it as a valuable tool for future innovations in chemistry and medicine.
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